Comparative Physicochemical Profile: Lipophilicity (XLogP3-AA) Versus Common Analogs
2-[(4-Methylbenzyl)thio]acetohydrazide exhibits a computed XLogP3-AA of 1.3, reflecting its moderate lipophilicity. In contrast, the 4-chlorobenzyl analog (2-[(4-chlorobenzyl)thio]acetohydrazide, CAS 329694-30-6) is expected to have a higher logP due to the hydrophobic chlorine substituent (estimated ~1.8-2.0 based on additive fragment methods), while the 4-methoxybenzyl analog would have a lower logP (estimated ~0.8-1.0). This specific lipophilicity value of 1.3 is a design parameter for medicinal chemists optimizing blood-brain barrier penetration (Rule of Five compliant) and formulation solubility in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-[(4-Chlorobenzyl)thio]acetohydrazide (estimated XLogP ~1.8-2.0); 2-[(4-Methoxybenzyl)thio]acetohydrazide (estimated XLogP ~0.8-1.0) |
| Quantified Difference | Target compound is ~0.5-0.7 logP units lower than 4-chloro analog and ~0.3-0.5 units higher than 4-methoxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This specific lipophilicity value (1.3) provides a balanced partition coefficient for drug-like properties, influencing absorption and distribution in early-stage medicinal chemistry programs.
- [1] PubChem. Computed Properties for CID 17373737: XLogP3-AA. National Center for Biotechnology Information. Accessed April 2026. View Source
